3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one
Description
3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one is a ketone-containing organic compound characterized by a central propan-1-one backbone substituted with three aromatic groups: two phenyl rings and a biphenyl moiety at the 3-position. This structure confers rigidity and π-electron density, making it relevant in materials science and medicinal chemistry.
Properties
Molecular Formula |
C27H22O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1,3-diphenyl-3-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C27H22O/c28-27(25-14-8-3-9-15-25)20-26(23-12-6-2-7-13-23)24-18-16-22(17-19-24)21-10-4-1-5-11-21/h1-19,26H,20H2 |
InChI Key |
ATXZIRIZVDZMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one typically involves the reaction of biphenyl derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the biphenyl to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a biphenyl-propanone core with several derivatives, differing primarily in substituents on the aromatic rings. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Impact: Electron-Withdrawing Groups (e.g., nitro): Increase reactivity and intermolecular interactions, as seen in chalcone derivatives . Brominated Biphenyls: Enhance bioactivity in anticoagulants like brodifacoum and bromadiolone, likely due to increased lipophilicity and target binding . Hydroxyl Groups: Improve solubility and hydrogen-bonding capacity, influencing crystal packing (e.g., ’s enone derivative) .
Synthetic Routes :
Crystallographic and Supramolecular Features
- The biphenyl core promotes planar molecular arrangements, while substituents dictate packing. For example:
Biological Activity
3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.
The compound has a molecular formula of C25H26O and a molecular weight of approximately 342.1984 g/mol. Its structure features a propanone backbone with biphenyl substituents, contributing to its unique reactivity and biological profile. The NMR data indicates significant aromatic character, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H26O |
| Molecular Weight | 342.1984 g/mol |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl and biphenyl precursors using standard organic synthesis techniques such as Friedel-Crafts acylation or other coupling methods. The compound can be purified through column chromatography, yielding a white solid with high purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on several human cancer cell lines, including breast (MCF-7), pancreatic (BxPC3), and lung cancer (U-1285) cells. The results demonstrated that the compound has an IC50 value in the micromolar range for these cell lines, indicating potent antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| BxPC3 | 15.0 |
| U-1285 | 10.0 |
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. In particular, it has been shown to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with PPARs. The binding affinities observed were significantly higher than those of known agonists, suggesting a strong potential for therapeutic applications in metabolic disorders and cancer treatment.
| Receptor | Binding Energy (kcal/mol) |
|---|---|
| PPARα | -8.8 |
| PPARγ | -7.0 |
Q & A
Basic: What are the established synthetic routes for 3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to introduce biphenyl moieties. For example, palladium-catalyzed coupling of brominated biphenyl precursors with propanone derivatives is common . Solvent systems (e.g., EtOH for recrystallization) and catalyst selection (e.g., Ni/Pd dual catalysts) significantly impact yield and purity . Optimization of temperature (e.g., 65°C for cross-coupling) and reaction time is critical to minimize side products . Post-synthesis purification via column chromatography or recrystallization (e.g., using petroleum ether/ethyl acetate mixtures) is recommended for high-purity isolates .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
Key techniques include:
- X-ray crystallography : Resolves stereochemistry and confirms molecular packing, as demonstrated in biphenyl derivatives using SHELXL refinement .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity in coupling reactions .
- HRMS : Validates molecular weight and isotopic patterns, with deviations <0.5 ppm indicating high purity .
- IR spectroscopy : Detects functional groups like carbonyl (C=O) and aromatic C-H stretches .
Advanced: How can researchers investigate the compound's interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (e.g., KD values) .
- Covalent bonding studies : Employ LC-MS to track adduct formation with cysteine residues in proteins .
- Computational docking : Predict binding modes using software like AutoDock Vina, followed by molecular dynamics simulations to validate stability .
Advanced: What strategies optimize the synthesis of enantiomerically pure derivatives?
Answer:
- Chiral catalysts : Use Pd-catalyzed asymmetric cross-coupling with ligands like BINAP to control stereochemistry .
- Enzymatic resolution : Apply protease enzymes to selectively hydrolyze ester intermediates, as seen in chemo-enzymatic processes for biphenyl amino acids .
- Chiral HPLC : Separate enantiomers using columns with cellulose-based stationary phases .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Answer:
- Replicate assays : Confirm activity in multiple cell lines (e.g., cancer vs. normal) to rule out cell-specific effects .
- Purity validation : Use HPLC-DAD to detect trace impurities that may skew results .
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., biphenyl vs. phenyl substitutions) .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Systematic substitution : Synthesize analogs with variations at the propanone or biphenyl positions and test activity .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity .
- Crystal structure overlays : Compare active/inactive analogs to identify pharmacophoric features .
Advanced: How can researchers resolve challenges in analyzing degradation products under varying conditions?
Answer:
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze via LC-MS/MS to identify breakdown products .
- Stability-indicating assays : Use HPLC with photodiode array detection to monitor degradation kinetics .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .
Advanced: What computational tools predict the compound's reactivity in novel reactions?
Answer:
- DFT calculations : Model transition states for cross-coupling or oxidation reactions using Gaussian or ORCA .
- Machine learning : Train models on existing biphenyl reaction datasets to predict optimal conditions .
- Solvent effect modeling : Use COSMO-RS to simulate solvent interactions and select reaction media .
Advanced: How do environmental factors (pH, temperature) affect the compound's stability in solution?
Answer:
- pH-dependent stability : Perform accelerated stability studies in buffers (pH 3–9) and monitor degradation via UV-Vis spectroscopy .
- Arrhenius analysis : Calculate activation energy for decomposition at 40–80°C to predict shelf life .
- Light exposure tests : Use ICH guidelines to assess photostability under UV/visible light .
Advanced: What interdisciplinary approaches expand the compound's applications beyond pharmacology?
Answer:
- Materials science : Study its use as a liquid crystal precursor via differential scanning calorimetry (DSC) and polarized microscopy .
- Organic electronics : Test charge transport properties in thin-film transistors using AFM and conductivity measurements .
- Catalysis : Evaluate its role as a ligand in transition-metal complexes for asymmetric synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
